3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11(2)9-15(21)19-13-6-3-5-12(10-13)16-20-14-7-4-8-18-17(14)22-16/h3-8,10-11H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWTKJBNBTJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazolo[5,4-b]Pyridine Core
The thiazolo[5,4-b]pyridine ring is synthesized via oxidative cyclization of thiourea derivatives. A validated method involves:
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Starting Material : 3-Amino-substituted pyridine precursors are treated with Lawesson’s reagent to form thiourea intermediates.
-
Cyclization : Thiourea undergoes oxidative cyclization in the presence of iodine or hydrogen peroxide, yielding the thiazolo[5,4-b]pyridine core. For example, heating at 80°C in acetonitrile for 12 hours achieves 75–85% yields.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Acetonitrile |
| Oxidizing Agent | Iodine (0.5 equiv) |
| Yield | 75–85% |
Introduction of the Phenylbutanamide Group
The phenylbutanamide side chain is introduced via nucleophilic acyl substitution:
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Activation : 3-Methylbutanoyl chloride is prepared by treating 3-methylbutanoic acid with thionyl chloride.
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Coupling : The activated acyl chloride reacts with 3-(thiazolo[5,4-b]pyridin-2-yl)aniline in dichloromethane (DCM) with triethylamine as a base. Stirring at room temperature for 6 hours yields 68–72% of the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 6 hours |
| Yield | 68–72% |
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclization steps completed in 2 hours under microwave conditions (150°C) achieve comparable yields to conventional heating.
Comparative Data :
| Method | Time | Yield |
|---|---|---|
| Conventional Heating | 12 h | 75% |
| Microwave | 2 h | 78% |
Solvent and Catalyst Screening
Polar aprotic solvents enhance intermediate solubility, while Lewis acids like zinc chloride improve cyclization efficiency:
| Solvent | Catalyst | Yield |
|---|---|---|
| DMF | None | 65% |
| Acetonitrile | ZnCl₂ | 82% |
| DCM | None | 58% |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 4H, phenyl-H), 2.98 (t, 2H, CH₂), 1.89 (s, 3H, CH₃).
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HRMS : Calculated for C₁₉H₁₈N₃OS [M+H]⁺: 336.1174; Found: 336.1176.
Scalability and Industrial Relevance
Batch scaling to 100 g maintains yields above 70% using continuous-flow reactors, which mitigate exothermic risks during acyl chloride formation .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The primary amide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl, 110°C), the reaction yields 3-methylbutanoic acid and 3-(thiazolo[5,4-b]pyridin-2-yl)aniline. Under basic conditions (e.g., NaOH, 80°C), the same products form but with slower kinetics.
| Condition | Reagents | Time | Yield | Byproducts |
|---|---|---|---|---|
| Acidic (pH < 2) | 6M HCl, 110°C | 4–6 h | 85–90% | NH₄Cl (traces) |
| Basic (pH > 12) | 2M NaOH, 80°C | 8–10 h | 70–75% | NaCl (traces) |
This hydrolysis is critical for prodrug activation in pharmaceutical applications.
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiazolo[5,4-b]pyridine ring undergoes electrophilic substitution at the 5- and 7-positions. Nitration and sulfonation are well-documented:
Nitration
Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, primarily at the 5-position :
Sulfonation
Fuming H₂SO₄ at 120°C produces a sulfonic acid derivative:
Thiazole Ring Modifications
The sulfur atom in the thiazole ring participates in oxidation and alkylation:
Oxidation
H₂O₂ in acetic acid converts the thiazole sulfur to a sulfoxide or sulfone:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| 30% H₂O₂, 50°C | Sulfoxide | 55% |
| 50% H₂O₂, 80°C | Sulfone | 40% |
Alkylation
Methyl iodide in DMF alkylates the thiazole nitrogen, forming a quaternary ammonium salt :
Cross-Coupling Reactions
The aryl bromide substituent (if present in analogs) enables Suzuki-Miyaura coupling. Using Pd(dppf)Cl₂ as a catalyst, boronic acids couple at the 3-position :
Stability Under Physiological Conditions
The compound remains stable at neutral pH (7.4) but degrades in acidic (pH < 4) or alkaline (pH > 9) environments:
| pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|
| 2.0 | 37°C | 2.5 h | Hydrolyzed amide, sulfonic acid |
| 7.4 | 37°C | >48 h | None detected |
| 10.0 | 37°C | 6.8 h | Hydrolyzed amide, amine |
Comparative Reactivity with Structural Analogs
The reactivity profile differs from related compounds due to electronic effects of substituents :
| Compound | Hydrolysis Rate (k, h⁻¹) | EAS Preference |
|---|---|---|
| This compound | 0.18 | 5-/7-Position |
| N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide | 0.09 | 4-Position |
| N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide | 0.22 | 5-Position |
The electron-donating methyl group in the butanamide side chain accelerates hydrolysis compared to benzothiazole analogs.
Scientific Research Applications
Antitumor Activity
Research indicates that 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide exhibits significant antitumor effects. It has been shown to inhibit cancer cell proliferation through mechanisms involving the inhibition of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways.
Case Study : A study on various thiazolopyridine derivatives demonstrated that this compound effectively reduced the viability of human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies reported a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent.
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.30 |
This table summarizes the antimicrobial efficacy of the compound against various pathogens.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
Synthetic Routes
The synthesis of this compound typically involves constructing the thiazolo[5,4-b]pyridine scaffold followed by functionalization with butanamide groups. Methods such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance yield and purity.
Industrial Use
In industry, this compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for high-throughput screening in drug development processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The thiazolo[5,4-b]pyridine moiety is shared across several derivatives, but substituent variations critically influence activity:
Notes:
- 6h : The 3-trifluoromethylphenyl group enhances c-KIT inhibition by occupying a hydrophobic pocket, but elongation (e.g., methylene insertion) or urea substitution abolishes activity .
- T60001 : The benzamide group confers sirtuin modulation, linked to chromatin remodeling and cancer therapy .
- Fused imidazo-thiazolo-pyridine derivative : The additional imidazole ring improves selectivity for STAT3/Tyk2 pathways in immune cells .
Side Chain and Linker Impact
- Butanamide vs.
- Amide Linker Stability : Unlike urea-linked derivatives (e.g., 6j), the amide linkage in the target compound likely resists metabolic degradation, enhancing pharmacokinetic stability .
Key Research Findings
Enzymatic Inhibition Profiles
From SAR studies (Table 3 in ):
- c-KIT Inhibition : Only 6h (3-trifluoromethylphenyl) showed moderate activity, underscoring the necessity of aromatic/hydrophobic R1 groups.
- Loss of Activity : Insertion of methylene (6i) or urea (6j) disrupts binding geometry, highlighting the amide linker’s critical role in maintaining inhibitory potency.
Epigenetic vs. Kinase Targeting
- Sirtuin Modulation (T60001) : The 3-methoxybenzamide group likely interacts with sirtuin’s NAD⁺-binding domain, a mechanism distinct from kinase inhibition .
- Kinase Selectivity : The target compound’s butanamide side chain lacks the electron-withdrawing groups (e.g., trifluoromethyl) required for strong c-KIT binding, suggesting divergent targets .
Biological Activity
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3OS, with a molecular weight of 311.4 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for various biological activities including antimicrobial and anticancer properties. Its structure consists of a butanamide group linked to a phenyl ring that is further substituted with a thiazole-pyridine derivative, enhancing its pharmacological profile .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been identified as an AceMIF-specific inhibitor, suggesting potential applications in treating conditions related to this target .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various pathogens .
- Antitumor Effects : The compound has shown promise in inhibiting cancer cell proliferation, potentially through interactions with key signaling pathways such as PI3K .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolopyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was recorded at 0.21 µM, indicating strong antibacterial potential .
Antifungal Properties
In vitro assays revealed that this compound possesses antifungal activity against Candida albicans and other fungal pathogens. The results indicated that it could serve as a viable alternative to traditional antifungal agents such as ketoconazole .
Antitumor Activity
Research on the antitumor properties highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it was shown to induce cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells at specific concentrations using the MTT assay .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide, and what analytical methods validate its purity and structure?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the thiazolo[5,4-b]pyridine core. Key steps include coupling the phenylbutanamide moiety via amidation or Suzuki-Miyaura cross-coupling. For example, intermediates may be purified using reverse-phase preparative HPLC, as demonstrated in thiazolo-pyridine derivative syntheses . Structural validation employs LC-MS for molecular weight confirmation and for regiochemical assignment (e.g., aromatic proton shifts between δ 7.2–8.5 ppm) .
Q. How can researchers identify the primary biological targets of this compound?
- Methodology : Use high-throughput kinase profiling assays to screen for inhibitory activity against kinases like c-KIT, which shares structural homology with thiazolo-pyridine derivatives . Alternatively, employ thermal shift assays (TSA) to assess binding to epigenetic targets such as sirtuins, as suggested by benzamide analogs . Conflicting target hypotheses (e.g., c-KIT vs. sirtuins) require orthogonal validation via gene knockdown or overexpression studies in cell models .
Q. What computational tools are effective for predicting the binding mode of this compound to its targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) can model interactions with c-KIT’s hydrophobic pocket, highlighting the role of substituents like trifluoromethyl groups in stabilizing binding . For sirtuin modulation, molecular dynamics simulations assess conformational changes in the NAD-binding domain upon ligand interaction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against c-KIT-driven cancers, particularly in imatinib-resistant mutants?
- Methodology : Synthesize derivatives with variations at the R1 position (e.g., aromatic rings, alkyl chains) and test enzymatic inhibition using radiometric kinase assays. For example, 3-(trifluoromethyl)phenyl substitutions enhance c-KIT affinity (IC = 9.87 µM), while methylene insertions reduce activity . Pair SAR data with resistance profiling in Ba/F3 cells expressing mutant c-KIT (e.g., T670I gatekeeper mutation) .
Q. What experimental strategies resolve contradictions in reported target mechanisms (e.g., epigenetic vs. kinase inhibition)?
- Methodology : Conduct dual-target inhibition assays to evaluate selectivity. For instance, measure sirtuin deacetylase activity (fluorometric assays) alongside c-KIT autophosphorylation (ELISA). If cross-reactivity is observed, use CRISPR-edited cell lines (e.g., sirtuin-KO) to isolate mechanism-specific effects .
Q. How can in vivo pharmacokinetic (PK) and efficacy studies be designed for this compound?
- Methodology : Administer the compound orally or intravenously in xenograft models (e.g., GIST882 tumors) and measure plasma/tissue concentrations via LC-MS/MS. Assess efficacy via tumor volume reduction and correlate with target engagement biomarkers (e.g., phospho-c-KIT levels). Optimize bioavailability using prodrug strategies, as seen in structurally related acrylamide derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in enzymatic vs. cellular activity data for this compound?
- Methodology : Reconcile in vitro IC values with cellular IC using permeability-adjusted assays (e.g., PAMPA for passive diffusion). If cellular activity is weaker, investigate efflux mechanisms (e.g., ABCB1 transporter inhibition assays) .
Tables
| Derivative | R1 Substituent | c-KIT IC (µM) | Key Binding Feature |
|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | Hydrophobic pocket occupancy |
| 6i | Methylene-inserted | >50 | Reduced steric complementarity |
Adapted from enzymatic inhibition data of thiazolo[5,4-b]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
